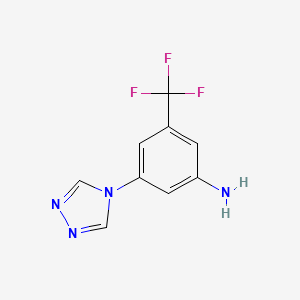

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C9H7F3N4 |

|---|---|

Molecular Weight |

228.17 g/mol |

IUPAC Name |

3-(1,2,4-triazol-4-yl)-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-7(13)3-8(2-6)16-4-14-15-5-16/h1-5H,13H2 |

InChI Key |

LIVOYNHLBIGYKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1N)N2C=NN=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

[3 + 2]-Cycloaddition of Nitrile Imines with Trifluoroacetonitrile

This method employs a regioselective cycloaddition between nitrile imines (generated in situ from hydrazonyl chlorides) and trifluoroacetonitrile (CF₃CN). The reaction utilizes 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime as a CF₃CN precursor.

- Reagents: Hydrazonyl chloride (1.5 equiv), trifluoroacetaldehyde O-(2,4-dinitrophenyl)oxime (1.0 equiv), triethylamine (3.0 equiv), dichloromethane solvent.

- Conditions: Room temperature, 12 hours, open-air atmosphere.

- Workup: Solvent removal under reduced pressure, purification via flash chromatography (petroleum ether/CH₂Cl₂).

- 3a (representative product) was synthesized in 56% yield (1.63 g) on a 10 mmol scale.

| Component | Amount | Role |

|---|---|---|

| Hydrazonyl chloride | 0.30 mmol | Dipolarophile |

| CF₃CN precursor | 0.20 mmol | Trifluoromethyl source |

| Triethylamine | 0.60 mmol | Base |

- High regioselectivity for 5-trifluoromethyl-1,2,4-triazoles.

- Tolerates alkyl and aryl substituents on hydrazonyl chlorides.

Sequential Triazole Ring Formation and Functionalization

This approach involves discrete steps: (i) triazole ring synthesis, (ii) trifluoromethyl group introduction, and (iii) coupling with aniline derivatives.

- Triazole Ring Formation: React hydrazines with carbonyl compounds (e.g., aldehydes/ketones).

- Trifluoromethylation: Use electrophilic fluorination agents (e.g., CF₃I) or nucleophilic CF₃ sources.

- Aniline Coupling: Employ Ullmann or Buchwald-Hartwig amination under catalytic conditions.

Optimization and Scalability

Gram-Scale Synthesis

The cycloaddition method was successfully scaled to 10 mmol, yielding 3a in 56% (1.63 g). Key parameters:

- Solvent: CH₂Cl₂.

- Base: Triethylamine (3.0 equiv).

- Reaction Time: 12 hours.

Downstream Transformations

Derivatives of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline were further functionalized:

- Heck Coupling: Product 6 (62% yield) from bromide 3l and p-methylstyrene.

- Sonogashira Coupling: Product 7 (71% yield) with phenylacetylene.

- C–H Bromination: Product 8 (74% yield) under oxidative conditions.

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Functional Group Tolerance |

|---|---|---|---|

| [3 + 2]-Cycloaddition | 56–89% | High | Broad (alkyl, aryl) |

| Stepwise Synthesis | 62–89% | Moderate | Limited by coupling steps |

Research Findings and Applications

- Pharmaceutical Intermediates: The compound’s trifluoromethyl and triazole motifs enhance bioavailability and metabolic stability, making it valuable in drug discovery.

- Agrochemicals: Demonstrated potential in pesticide development due to its resistance to enzymatic degradation.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified under specific conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the triazole ring’s ability to form hydrogen bonds, enables the compound to bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Isomers and Substituent Variations

3-(5-Methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)aniline

- Molecular Formula : C₁₀H₉F₃N₄

- Key Differences: The triazole methyl group is at the 5-position (vs. 4-position in the target compound).

- Impact : Reduced symmetry may lower melting points and influence intermolecular interactions in solid-state applications .

3-(Methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

- Molecular Formula : C₅H₇F₃N₄S

- Key Differences :

- A methylsulfanyl (-SMe) group replaces the aniline NH₂.

- The sulfur atom increases hydrophobicity (clogP ~2.5) and may enhance membrane permeability but reduce aqueous solubility.

- Impact : The -SMe group could act as a metabolic liability via oxidation, whereas the NH₂ group in the target compound offers hydrogen-bonding sites for target engagement .

Heterocycle Replacement: Imidazole and Oxadiazole Analogs

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

- Molecular Formula : C₁₁H₁₁F₃N₄

- Key Differences :

- The triazole is replaced by a 4-methylimidazole ring.

- Imidazole’s two nitrogen atoms create a stronger dipole moment, enhancing solubility in polar solvents.

- Impact : Increased basicity (pKa ~6.5 for imidazole vs. ~2.5 for 1,2,4-triazole) may improve bioavailability but reduce stability under acidic conditions .

3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

- Molecular Formula : C₉H₈N₃O

- Key Differences :

- The oxadiazole ring replaces triazole, introducing an oxygen atom.

- Oxadiazoles are electron-deficient, which may increase electrophilicity and reactivity in cross-coupling reactions.

- Impact : Lower thermal stability compared to triazoles due to weaker aromaticity, but enhanced electronic withdrawing effects could modulate aniline NH₂ acidity .

Substituent Effects: Halogen and Aromatic Group Variations

Fluorophenyl and Chlorophenyl Derivatives (Isostructural Compounds)

- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Key Differences :

- Fluorine vs. chlorine substituents on aryl rings.

- Fluorine’s smaller size and higher electronegativity improve crystallinity (as seen in single-crystal studies) but reduce polarizability compared to chlorine.

- Impact : Fluorinated analogs often exhibit enhanced metabolic stability and bioavailability, whereas chlorinated derivatives may show higher binding affinity due to increased van der Waals interactions .

Structural and Functional Data Table

Biological Activity

3-(4H-1,2,4-Triazol-4-YL)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

- Chemical Formula : C10H8F3N5

- Molecular Weight : 253.20 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

In these studies, the compound exhibited lower IC50 values compared to standard chemotherapeutics like Doxorubicin (IC50 = 15 µM), indicating a stronger growth inhibition in tested cell lines.

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. The compound has been evaluated for its efficacy against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 12.5 | |

| Aspergillus niger | 25.0 | |

| Cryptococcus neoformans | 10.0 |

The compound demonstrated significant antifungal activity with MIC values lower than those of conventional antifungal agents like Fluconazole.

The mechanisms through which this compound exerts its biological effects involve:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer proliferation and fungal metabolism.

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications on the triazole ring and substituents on the aniline moiety significantly impact potency and selectivity.

- Triazole Ring Modifications : Alterations in the nitrogen positions within the triazole ring can enhance anticancer activity.

- Substituent Variations : The presence of trifluoromethyl groups has been correlated with increased lipophilicity and improved cell membrane permeability.

Case Studies

A recent study explored the effects of various derivatives of triazole compounds on cancer cell lines. One derivative showed a remarkable increase in caspase activation levels compared to untreated controls, indicating enhanced apoptosis induction.

Case Study Summary

- Objective : Evaluate the efficacy of triazole derivatives on cancer cell lines.

- Findings : Significant induction of apoptosis was observed with increased levels of caspase 9.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.